molecular formula C5H10ClNS B13323668 5-Chloropentanethioamide

5-Chloropentanethioamide

Cat. No.: B13323668
M. Wt: 151.66 g/mol
InChI Key: OEBFWPZZAJWGFO-UHFFFAOYSA-N
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Description

5-Chloropentanethioamide is a chemical compound with the molecular formula C5H10ClNS. It belongs to the class of thioamides, which are sulfur analogs of amides. Thioamides are known for their unique chemical properties, including altered nucleophilicity and hydrogen bonding characteristics compared to their oxygen-containing counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thioamides, including 5-Chloropentanethioamide, typically involves the use of sulfuration agents. One common method is the reaction of amides with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). These reactions are usually carried out under mild conditions to avoid decomposition of the product .

Industrial Production Methods: Industrial production of thioamides often employs scalable and practical methods. For instance, the use of ethylene glycol as a solvent has been reported to improve the yield and purity of the product. This method involves a phase-cut, extraction, and re-crystallization process, which is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropentanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloropentanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloropentanethioamide involves its interaction with various molecular targets. Thioamides are known to inhibit the synthesis of thyroid hormones by interfering with the iodination of tyrosine residues in thyroglobulin. This inhibition is achieved through the binding of thioamides to the thyroid peroxidase enzyme, thereby preventing the formation of active thyroid hormones .

Comparison with Similar Compounds

Uniqueness: 5-Chloropentanethioamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its chlorine substituent enhances its nucleophilicity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H10ClNS

Molecular Weight

151.66 g/mol

IUPAC Name

5-chloropentanethioamide

InChI

InChI=1S/C5H10ClNS/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8)

InChI Key

OEBFWPZZAJWGFO-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(=S)N

Origin of Product

United States

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